An In-depth Technical Guide to 2-Iodo-5-nitrosobenzamide: Properties, Synthesis, and Potential Biological Significance
An In-depth Technical Guide to 2-Iodo-5-nitrosobenzamide: Properties, Synthesis, and Potential Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and plausible biological activities of 2-Iodo-5-nitrosobenzamide. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines available computed data with established experimental protocols and known biological functions of structurally related aromatic nitroso compounds. This approach aims to provide a valuable resource for researchers interested in the potential applications of 2-Iodo-5-nitrosobenzamide and to guide future experimental investigations.
Core Chemical Properties
Table 1: Chemical and Physical Properties of 2-Iodo-5-nitrosobenzamide
| Property | Value | Source |
| Chemical Name | 2-Iodo-5-nitrosobenzamide | [1] |
| CAS Number | 181376-11-4 | [1] |
| Molecular Formula | C7H5IN2O2 | [1] |
| Molecular Weight | 275.94 g/mol | [1] |
| Exact Mass | 275.93957 | [1] |
| Canonical SMILES | C1=CC(=C(C=C1N=O)C(=O)N)I | [1] |
| XLogP3 | 0.8 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Heavy Atom Count | 12 | [1] |
| Complexity | 198 | [1] |
Proposed Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of 2-Iodo-5-nitrosobenzamide are not explicitly published. However, based on established methods for the synthesis of aromatic nitroso compounds, a plausible synthetic route can be proposed. The oxidation of a primary aromatic amine is a common method for the preparation of nitrosoarenes.
Proposed Synthesis of 2-Iodo-5-nitrosobenzamide
A potential synthetic route to 2-Iodo-5-nitrosobenzamide involves the selective oxidation of 2-Iodo-5-aminobenzamide. A common oxidizing agent for this transformation is 3-chloroperoxybenzoic acid (m-CPBA).
Reaction Scheme:
Caption: Proposed synthesis of 2-Iodo-5-nitrosobenzamide.
Detailed Methodology:
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Dissolution: Dissolve 2-Iodo-5-aminobenzamide (1 equivalent) in a suitable organic solvent, such as dichloromethane (DCM) or chloroform, at 0°C under an inert atmosphere (e.g., nitrogen or argon).
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Addition of Oxidant: Slowly add a solution of m-chloroperoxybenzoic acid (m-CPBA, approximately 2-2.5 equivalents) in the same solvent to the reaction mixture while maintaining the temperature at 0°C. The slow addition is crucial to control the reaction exotherm.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate, water, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-Iodo-5-nitrosobenzamide.
Characterization
The synthesized 2-Iodo-5-nitrosobenzamide should be characterized using standard analytical techniques to confirm its identity and purity.
Table 2: Analytical Techniques for Characterization
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons with specific chemical shifts and coupling patterns characteristic of the 1,2,5-trisubstituted benzene ring. The amide protons would appear as a broad singlet. |
| ¹³C NMR | Resonances corresponding to the seven carbon atoms in the molecule, including the carbonyl carbon of the amide and the carbons attached to the iodine and nitroso groups. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound (275.93957 Da). The isotopic pattern of iodine would also be observable. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, and the N=O stretch of the nitroso group. |
| Melting Point | A sharp melting point would indicate the purity of the synthesized compound. |
Potential Biological Significance and Signaling Pathways
While no specific biological activities of 2-Iodo-5-nitrosobenzamide have been reported, the chemistry of aromatic nitroso compounds suggests several potential areas of biological relevance. Many aromatic nitroso compounds are known to be reactive species with diverse biological effects.
Nitric Oxide (NO) Donation
Aromatic C-nitroso compounds have been investigated as potential nitric oxide (NO) donors.[2] NO is a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune responses. The release of NO from a donor molecule can have significant therapeutic implications. The nitroso moiety (-N=O) can, under certain conditions (e.g., reduction), release NO.
Interaction with Thiol-Containing Biomolecules
Nitroso compounds are known to react with thiols, such as the cysteine residues in proteins and the antioxidant glutathione.[3] This reactivity can lead to the S-nitrosation of proteins, a post-translational modification that can modulate protein function and signaling pathways. This interaction could be a key mechanism of action for any observed biological effects of 2-Iodo-5-nitrosobenzamide.
Pro-drug Potential
Some nitroso compounds can act as pro-drugs, being reduced in vivo to their corresponding hydroxylamines, which may be the more biologically active species. For instance, 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide acts as a prodrug for the corresponding hydroxylamine, which then exerts cytotoxic effects.[4] A similar bioactivation pathway could be possible for 2-Iodo-5-nitrosobenzamide.
Potential Signaling Pathway Involvement
Based on the known activities of related compounds, 2-Iodo-5-nitrosobenzamide could potentially modulate signaling pathways sensitive to reactive nitrogen species (RNS) and oxidative stress.
Caption: Potential signaling pathways of 2-Iodo-5-nitrosobenzamide.
Conclusion and Future Directions
2-Iodo-5-nitrosobenzamide is a molecule with a paucity of available experimental data. The information presented in this guide, based on computed properties and analogies to related compounds, provides a starting point for researchers. Future experimental work should focus on:
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Validated Synthesis and Characterization: Developing and publishing a robust and reproducible synthetic protocol for 2-Iodo-5-nitrosobenzamide, along with its full analytical characterization.
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Investigation of Biological Activity: Screening the compound for various biological activities, particularly those related to NO donation, cytotoxicity, and antimicrobial effects.
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Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by 2-Iodo-5-nitrosobenzamide to understand its mechanism of action.
This foundational research is essential to unlock the potential of 2-Iodo-5-nitrosobenzamide for applications in drug discovery and chemical biology.
References
- 1. 2-Iodo-5-nitrosobenzamide|lookchem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. Identification, synthesis and properties of 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide, a novel DNA crosslinking agent derived from CB1954 - PubMed [pubmed.ncbi.nlm.nih.gov]




